molecular formula C17H15Cl2NO4 B3119186 N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide CAS No. 247592-90-1

N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Cat. No.: B3119186
CAS No.: 247592-90-1
M. Wt: 368.2 g/mol
InChI Key: PKJJCKUJXNKCOA-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 3,4-dichlorophenyl group attached to the amide nitrogen and a substituted phenoxy moiety at the acetamide’s α-position. The phenoxy group is further functionalized with an ethoxy group at the 2-position and a formyl group at the 4-position (CAS: 247592-89-8) .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c1-2-23-16-7-11(9-21)3-6-15(16)24-10-17(22)20-12-4-5-13(18)14(19)8-12/h3-9H,2,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJJCKUJXNKCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301184381
Record name N-(3,4-Dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247592-90-1
Record name N-(3,4-Dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247592-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dichloroaniline with 2-ethoxy-4-formylphenol in the presence of a suitable catalyst, such as hydrochloric acid, to form an intermediate compound.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Amino derivatives or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is being investigated for its therapeutic potential , particularly in the realms of anti-inflammatory and anticancer properties .

Case Study: Anti-inflammatory Properties

Research indicates that this compound may inhibit specific enzymes involved in inflammatory processes. For instance, a study demonstrated that the compound effectively reduced the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition of COX enzymes can lead to decreased production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .

Case Study: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Material Science

The compound's unique structural features make it suitable for applications in material science , particularly in the synthesis of advanced materials such as polymers and nanomaterials.

Application: Polymer Synthesis

This compound can be utilized as a monomer in polymerization reactions to create functionalized polymers with specific properties. These polymers can be engineered for applications in coatings, adhesives, and biomedical devices .

Application: Nanomaterials

The compound is also explored for its role in the synthesis of nanomaterials. Its ability to form stable complexes with metal ions allows it to be used as a precursor for producing metal nanoparticles, which have applications in catalysis and drug delivery systems .

Biological Studies

In biological research, this compound serves as a biochemical probe to study cellular processes.

Application: Cellular Assays

The compound is employed in various biological assays to evaluate its effects on cell signaling pathways and gene expression. For instance, studies have shown that it modulates the expression of genes involved in apoptosis and cell cycle regulation, providing insights into its mechanisms of action .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnti-inflammatory agentsInhibits COX enzymes; reduces inflammation
Anticancer propertiesInduces apoptosis in cancer cell lines
Material SciencePolymer synthesisFunctionalized polymers for coatings and adhesives
Nanomaterial synthesisPrecursor for metal nanoparticles
Biological StudiesCellular assaysModulates gene expression related to apoptosis

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of dichlorophenyl, ethoxy, and formyl groups. Below is a detailed comparison with key analogs:

Table 1: Structural Comparison of N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide and Analogs

Compound Name Key Substituents Structural Differences Potential Implications
Target Compound : this compound 3,4-dichlorophenyl; 2-ethoxy-4-formylphenoxy Reference compound Formyl group enables Schiff base formation; ethoxy enhances lipophilicity .
N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide 3-chlorophenyl (mono-substituted) Single chlorine at phenyl ring Reduced steric hindrance and electron-withdrawing effects compared to dichloro analog; may lower target affinity .
N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Benzothiazole with trifluoromethoxy; 3,4-dichlorophenyl Benzothiazole replaces phenoxy group Benzothiazole’s aromatic heterocycle improves π-π stacking and bioavailability; trifluoromethoxy enhances metabolic stability .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone ring; 3,4-dichlorophenyl Pyrazolone instead of phenoxy Pyrazolone’s keto-enol tautomerism and hydrogen-bonding capacity may enhance metal coordination or enzyme inhibition .
N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide Hydroxy and amino groups; methoxyphenyl Polar hydroxy/amino substituents Increased hydrophilicity and potential for β-adrenergic receptor modulation .

Key Observations :

Formyl Group : Unique to the target compound, this group allows for post-synthetic modifications (e.g., condensation with amines to form Schiff bases), a feature absent in most analogs .

Benzothiazole vs. Phenoxy: Benzothiazole-containing analogs (e.g., EP 3 348 550A1 derivatives) exhibit higher rigidity and aromatic interactions, often correlating with improved pharmacokinetic profiles .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound LogP (Predicted) Notable Activities References
Target Compound ~3.5 (estimated) Unknown; formyl group suggests derivatization potential
N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide ~4.1 Likely antimicrobial/anticancer (benzothiazole scaffold)
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide ~2.8 Structural similarity to penicillin lateral chain; potential β-lactamase inhibition
  • Lipophilicity : The target compound’s ethoxy and dichlorophenyl groups likely increase LogP compared to polar analogs (e.g., hydroxy-substituted acetamides in ), favoring CNS penetration.
  • Metabolic Stability : The ethoxy group may reduce oxidative metabolism compared to methoxy or hydroxy analogs .

Biological Activity

N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is a synthetic organic compound notable for its diverse biological activities. This compound, characterized by the presence of dichlorophenyl and ethoxy-formylphenoxy groups, has been investigated for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

The molecular formula of this compound is C17H15Cl2NO4C_{17}H_{15}Cl_2NO_4, with a molecular weight of 368.21 g/mol. Key physical properties include:

PropertyValue
Density1.4 ± 0.1 g/cm³
Boiling Point583.7 ± 50.0 °C
Flash Point306.8 ± 30.1 °C
LogP4.30
Vapour Pressure0.0 ± 1.6 mmHg at 25°C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory processes. The compound may exert anti-inflammatory effects by inhibiting enzymes that contribute to inflammation pathways, thereby modulating biochemical responses within the body .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has demonstrated analgesic activity in various models. For instance, studies have reported that administration of this compound resulted in a significant reduction in pain responses in animal models subjected to formalin tests.

Case Studies and Research Findings

  • In vitro Binding Studies : A study evaluated the binding affinity of this compound to σ1 and σ2 receptors, revealing a selective affinity for σ1 receptors. This suggests potential applications in treating conditions related to these receptors .
  • Molecular Docking Studies : Computational analyses have shown that the compound can form stable interactions within the active site of target proteins, enhancing its potential as a therapeutic agent against pain and inflammation .
  • Toxicity Assessment : Preliminary toxicity assessments indicate that this compound exhibits low toxicity profiles in tested models, making it a candidate for further pharmacological development .

Q & A

Q. What are the standard synthetic routes for N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, and how are reaction conditions optimized?

The synthesis typically involves coupling aromatic amines with activated acetamide precursors. A common method includes:

  • Step 1 : Reacting 3,4-dichloroaniline with a phenoxyacetic acid derivative (e.g., 2-ethoxy-4-formylphenoxyacetic acid) using carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) in dichloromethane .
  • Step 2 : Optimizing reaction parameters:
    • Temperature : Maintain at 273 K to minimize side reactions .
    • Solvent : Dichloromethane or ethyl acetate for solubility and slow crystallization .
    • Catalyst : Triethylamine as a base to neutralize HCl byproducts .
  • Purity Control : Extract with saturated NaHCO₃ and brine to remove unreacted reagents .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy, formyl, dichlorophenyl groups) and assess purity (>95%) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., ~65° between chlorophenyl and phenoxy groups) and hydrogen-bonding networks (N–H⋯O interactions) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 382.05 for C₁₇H₁₄Cl₂NO₄) .

Q. What are the key physicochemical properties influencing its reactivity and experimental handling?

  • Melting Point : ~394–396 K, indicating thermal stability during storage .
  • Solubility : Limited aqueous solubility; prefers polar aprotic solvents (DMF, DMSO) for biological assays .
  • Hydrogen Bonding : N–H and C=O groups enable intermolecular interactions, critical for crystal packing and stability .
  • Reactive Sites : The formyl group (-CHO) is prone to nucleophilic attacks, requiring anhydrous conditions during functionalization .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve the synthesis design of this compound?

  • Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states, identifying energetically favorable pathways .
  • Solvent Effects : COSMO-RS simulations predict solvent interactions (e.g., dichloromethane vs. ethyl acetate) to optimize yield .
  • Electronic Properties : HOMO-LUMO analysis guides regioselectivity in electrophilic substitutions (e.g., formyl group activation) .
  • Machine Learning : Train models on existing acetamide reaction datasets to recommend optimal molar ratios (e.g., 1:1 amine:acid) and catalysts .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

  • Case Example : Conflicting ¹H NMR signals for ethoxy vs. formyl protons.
    • Solution : Variable-temperature NMR (VT-NMR) to distinguish dynamic conformational changes .
    • Cross-Validation : Compare with X-ray crystallography data (e.g., bond lengths: C–O = 1.36 Å, C=O = 1.21 Å) .
  • Impurity Identification : LC-MS/MS to detect byproducts (e.g., hydrolyzed acetamide derivatives) and adjust reaction pH .

Q. How to design experiments to elucidate its potential biological mechanisms (e.g., enzyme inhibition)?

  • Target Selection : Prioritize enzymes with conserved amide-binding pockets (e.g., kinases, proteases) based on structural analogs .
  • Assay Design :
    • Fluorescence Quenching : Monitor binding to tryptophan residues in proteins (λₑₓ = 280 nm, λₑₘ = 340 nm) .
    • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
    • Molecular Dynamics (MD) Simulations : Predict ligand-protein interactions (e.g., π-π stacking with chlorophenyl groups) .
  • Control Experiments : Compare with N-(4-chlorophenyl) analogs to isolate dichloro-substitution effects .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

  • Mixing Efficiency : Transition from batch to flow reactors for precise temperature/residence time control (prevents oligomerization) .
  • Workflow Automation : Use robotic platforms for reproducible coupling and purification steps (reduces human error) .
  • Crystallization Optimization : Seed crystals and gradient cooling to enhance crystal size distribution (improves filtration) .
  • Byproduct Management : In-line IR spectroscopy to monitor reaction progress and trigger quenching at ~95% conversion .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

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